molecular formula C15H18ClNO B13435251 Isopropyl 1-Naphthylacetimidate Hydrochloride

Isopropyl 1-Naphthylacetimidate Hydrochloride

Cat. No.: B13435251
M. Wt: 263.76 g/mol
InChI Key: OQLSNUMIHFUMDA-UHFFFAOYSA-N
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Description

Isopropyl 1-Naphthylacetimidate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-Naphthylacetimidate Hydrochloride typically involves the reaction of isopropylamine with 1-naphthylacetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.

    Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-Naphthylacetimidate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthylacetyl derivatives.

    Reduction: Reduction reactions can yield naphthylacetyl amines.

    Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of substituted naphthylacetyl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alcohols, amines, and thiols under mild conditions.

Major Products

The major products formed from these reactions include naphthylacetyl derivatives, naphthylacetyl amines, and various substituted naphthylacetyl compounds.

Scientific Research Applications

Isopropyl 1-Naphthylacetimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isopropyl 1-Naphthylacetimidate Hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can modify proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic attack on the imidate group, resulting in the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 1-Naphthylacetate: Similar structure but lacks the imidate group.

    Naphthylacetic Acid: A simpler compound with similar reactivity.

    Isopropyl Acetimidate: Shares the imidate group but has a different aromatic ring.

Uniqueness

Isopropyl 1-Naphthylacetimidate Hydrochloride is unique due to its combination of the naphthyl ring and the imidate group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

propan-2-yl 2-naphthalen-1-ylethanimidate;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9,11,16H,10H2,1-2H3;1H

InChI Key

OQLSNUMIHFUMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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